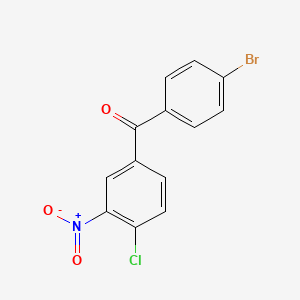![molecular formula C15H19NOS B3934887 N-allyl-N-[4-(methylthio)benzyl]but-3-enamide](/img/structure/B3934887.png)
N-allyl-N-[4-(methylthio)benzyl]but-3-enamide
Overview
Description
N-allyl-N-[4-(methylthio)benzyl]but-3-enamide is an organic compound characterized by the presence of an allyl group, a benzyl group substituted with a methylthio group, and a butenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-N-[4-(methylthio)benzyl]but-3-enamide typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-(methylthio)benzyl chloride, is prepared by reacting 4-(methylthio)benzyl alcohol with thionyl chloride.
Allylation: The benzyl intermediate is then reacted with allylamine in the presence of a base such as potassium carbonate to form N-allyl-N-[4-(methylthio)benzyl]amine.
Amidation: The final step involves the reaction of N-allyl-N-[4-(methylthio)benzyl]amine with but-3-enoyl chloride under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl and methylthio groups, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-allyl-N-[4-(methylthio)benzyl]but-3-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-allyl-N-[4-(methylthio)benzyl]but-3-enamide involves its interaction with specific molecular targets. The allyl and benzyl groups allow the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its biological effects.
Comparison with Similar Compounds
N-allyl-N-benzylbut-3-enamide: Lacks the methylthio group, resulting in different reactivity and biological activity.
N-allyl-N-[4-(methylthio)phenyl]but-3-enamide: Similar structure but with a phenyl group instead of a benzyl group, affecting its chemical properties.
N-allyl-N-[4-(methylthio)benzyl]acetamide: Contains an acetamide moiety instead of a butenamide, leading to different chemical behavior.
Uniqueness: N-allyl-N-[4-(methylthio)benzyl]but-3-enamide is unique due to the presence of both an allyl group and a methylthio-substituted benzyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-N-prop-2-enylbut-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-4-6-15(17)16(11-5-2)12-13-7-9-14(18-3)10-8-13/h4-5,7-10H,1-2,6,11-12H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOZJDRBJFSCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN(CC=C)C(=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B3934804.png)
![N-(6-tert-butyl-3-{[(2-hydroxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3934808.png)
![4-butoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934809.png)
![N-[4-({[(3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B3934816.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3934830.png)



![Butyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate](/img/structure/B3934877.png)
![N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide](/img/structure/B3934891.png)

![N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B3934908.png)

